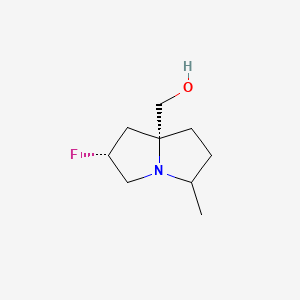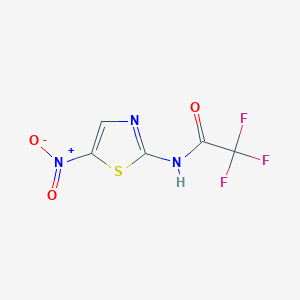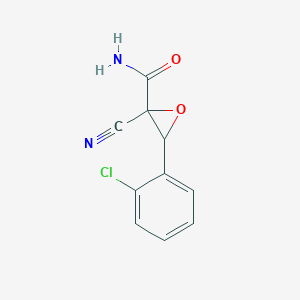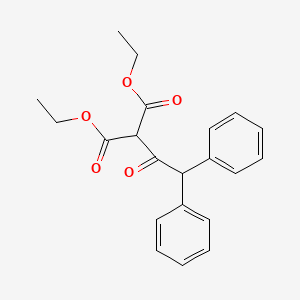
((2R,7AR)-2-fluoro-5-methyltetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((2R,7AR)-2-fluoro-5-methyltetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol is a fluorinated pyrrolizine derivative This compound is notable for its unique structural features, which include a fluorine atom and a methanol group attached to a tetrahydropyrrolizine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ((2R,7AR)-2-fluoro-5-methyltetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as fluorinated precursors and pyrrolizine derivatives.
Cyclization: The formation of the tetrahydropyrrolizine ring is accomplished through cyclization reactions, which may involve the use of catalysts and specific reaction conditions to ensure the desired stereochemistry.
Methanol Addition: The final step involves the addition of a methanol group to the pyrrolizine ring, typically through nucleophilic substitution or addition reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process may involve:
Optimization of Reaction Conditions: Industrial processes often optimize reaction conditions to maximize yield and minimize by-products.
Use of Continuous Flow Reactors: Continuous flow reactors may be employed to enhance reaction efficiency and scalability.
Purification Techniques: Advanced purification techniques, such as chromatography and crystallization, are used to obtain high-purity products.
化学反応の分析
Types of Reactions
((2R,7AR)-2-fluoro-5-methyltetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alcohols, amines
Substitution: Various substituted derivatives
科学的研究の応用
((2R,7AR)-2-fluoro-5-methyltetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development and medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of ((2R,7AR)-2-fluoro-5-methyltetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol involves its interaction with specific molecular targets and pathways. The fluorine atom and methanol group contribute to its binding affinity and reactivity with biological molecules. The compound may act by:
Inhibiting Enzymes: Binding to active sites of enzymes and inhibiting their activity.
Modulating Receptors: Interacting with cellular receptors and modulating their signaling pathways.
Altering Cellular Processes: Affecting various cellular processes, such as cell proliferation and apoptosis.
類似化合物との比較
Similar Compounds
- (2R,7aR)-2-fluorotetrahydro-1H-pyrrolizine-7a(5H)-methanol
- Methyl (2R,7aR)-2-(benzyloxy)tetrahydro-1H-pyrrolizine-7a(5H)-carboxylate
Uniqueness
((2R,7AR)-2-fluoro-5-methyltetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol stands out due to its specific combination of a fluorine atom and a methanol group, which imparts unique chemical properties and potential applications. Its structural features differentiate it from other similar compounds and contribute to its distinct reactivity and biological activities.
特性
分子式 |
C9H16FNO |
|---|---|
分子量 |
173.23 g/mol |
IUPAC名 |
[(2R,8R)-2-fluoro-5-methyl-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol |
InChI |
InChI=1S/C9H16FNO/c1-7-2-3-9(6-12)4-8(10)5-11(7)9/h7-8,12H,2-6H2,1H3/t7?,8-,9-/m1/s1 |
InChIキー |
JNALTWHBNAXBIO-CFCGPWAMSA-N |
異性体SMILES |
CC1CC[C@]2(N1C[C@@H](C2)F)CO |
正規SMILES |
CC1CCC2(N1CC(C2)F)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,6-Dichloro-2-(methylthio)-5-[(([3-(trifluoromethyl)benzoyl]oxy)imino)methyl]pyrimidine](/img/structure/B14005639.png)
![7-Oxobenzo[c]fluorene-6-carboxylic acid](/img/structure/B14005641.png)




![2-bis(3,5-diphenylphenyl)phosphanyl-N-[(S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]benzamide](/img/structure/B14005682.png)
![(5Z)-5-[2-(2,4-Dimethoxyphenyl)hydrazinylidene]-4-methyl-1,3-thiazol-2(5H)-imine](/img/structure/B14005700.png)


![N,N-bis(2-chloroethyl)-4-[(3,5-dibromophenyl)iminomethyl]-3-methylaniline;hydrochloride](/img/structure/B14005710.png)



